2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound’s primary targets are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .
Mode of Action
The compound interacts with its targets by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors . This interaction results in inhibitory activities against both PI3K and HDAC .
Biochemical Pathways
The compound affects the PI3K/AKT pathway, which is important for cell proliferation, survival, differentiation, and migration . It also impacts the epigenetic modifications induced by HDACs, affecting various signaling networks .
Pharmacokinetics
It’s worth noting that imidazole, a core structure in this compound, is highly soluble in water and other polar solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in potent antiproliferative activities against certain cell lines . This is likely due to the inhibition of PI3K and HDAC, which disrupts cell proliferation and survival pathways .
Biochemical Analysis
Cellular Effects
The compound has shown potent antiproliferative activities against certain cell lines, indicating its potential as an anticancer therapeutic . It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide is known to exert its effects through binding interactions with biomolecules and changes in gene expression . It has been designed to inhibit both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making it a dual-acting inhibitor .
Properties
IUPAC Name |
2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-10-18-22(29)27-20(25-18)16-13-8-9-14-17(16)26-23(27)30-19(4-2)21(28)24-15-11-6-5-7-12-15/h5-9,11-14,18-19H,3-4,10H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWYWYEQGITHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.